molecular formula C16H13N3O5S3 B2587163 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021097-90-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B2587163
CAS No.: 1021097-90-4
M. Wt: 423.48
InChI Key: QQYDLKGCUQWCMU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thiourea derivatives with α-haloketones under acidic conditions. The benzodioxole group can be introduced through a nucleophilic substitution reaction involving 1,3-benzodioxole-5-carbaldehyde and an appropriate amine. The thiophene sulfonamide moiety is usually introduced through a sulfonamidation reaction involving thiophene-2-sulfonyl chloride and an amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development, particularly in the treatment of diseases.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and the sulfonamide group are likely to play key roles in its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylthio)ethan-1-amine

  • 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile molecule for scientific research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S3/c20-15(17-7-10-3-4-12-13(6-10)24-9-23-12)11-8-26-16(18-11)19-27(21,22)14-2-1-5-25-14/h1-6,8H,7,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYDLKGCUQWCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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